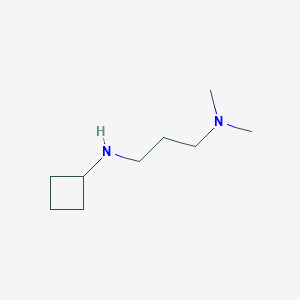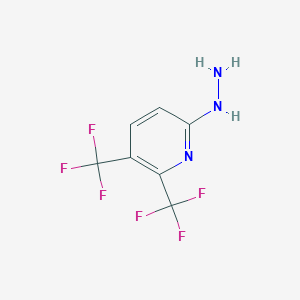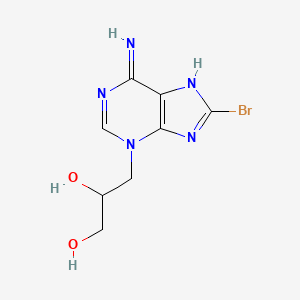![molecular formula C29H25N B12325553 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic chemistry and materials science. This particular compound is characterized by its unique structure, which includes a fluoren-2-amine core, an ethenyl-substituted biphenyl group, and two methyl groups at the 9-position of the fluorene ring.
準備方法
The synthesis of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-2-amine Core: This can be achieved through the nitration of fluorene followed by reduction to obtain fluoren-2-amine.
Introduction of the Ethenyl-Substituted Biphenyl Group: This step involves the coupling of the fluoren-2-amine with 4’-ethenyl[1,1’-biphenyl]-4-yl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Methylation at the 9-Position: The final step involves the methylation of the fluorene ring at the 9-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反応の分析
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
科学的研究の応用
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
類似化合物との比較
Similar compounds to 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- include:
9H-Fluoren-2-amine, N,N-dimethyl-: This compound has a similar fluoren-2-amine core but lacks the ethenyl-substituted biphenyl group and has two methyl groups on the nitrogen atom.
2-Fluorenamine: This compound has a simpler structure with a fluoren-2-amine core and no additional substituents.
The uniqueness of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C29H25N |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3 |
InChIキー |
MIUKHVRYVHYSOH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


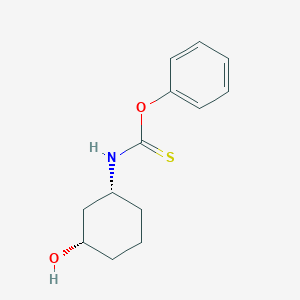
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
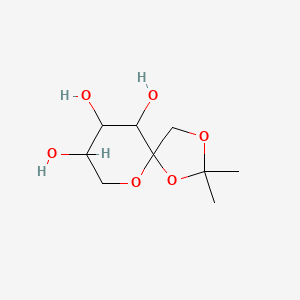
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
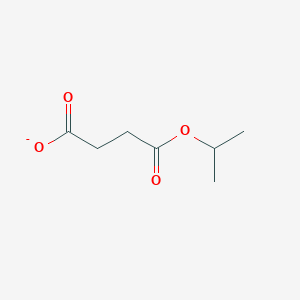

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
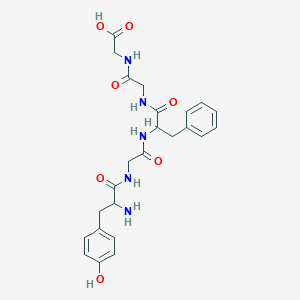
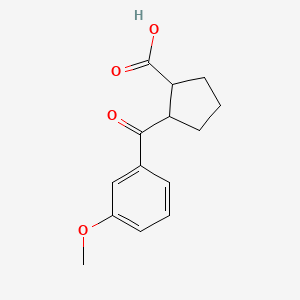
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
